molecular formula C11H12N2O3S B8694116 N-(3-Cyano-4-(ethylsulfonyl)phenyl)acetamide CAS No. 918810-28-3

N-(3-Cyano-4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B8694116
CAS RN: 918810-28-3
M. Wt: 252.29 g/mol
InChI Key: UUOZZKTZUXNKEO-UHFFFAOYSA-N
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Description

N-(3-Cyano-4-(ethylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C11H12N2O3S and its molecular weight is 252.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Cyano-4-(ethylsulfonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Cyano-4-(ethylsulfonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

918810-28-3

Product Name

N-(3-Cyano-4-(ethylsulfonyl)phenyl)acetamide

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

N-(3-cyano-4-ethylsulfonylphenyl)acetamide

InChI

InChI=1S/C11H12N2O3S/c1-3-17(15,16)11-5-4-10(13-8(2)14)6-9(11)7-12/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

UUOZZKTZUXNKEO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5B (3.60 g, 15.0 mmol) in 1:1 acetic acid/acetic anhydride (150 mL), Fe (4.20 g, 75.2 mmol) was added. The reaction mixture was heated to 100° C. for 2 h then poured into ice. After the ice melted, the product was extracted with ethyl acetate, and the organic layer was washed with saturated aqueous NaHCO3 and brine. The organic layer was dried (Na2SO4), filtered and concentrated to provide 5C (3.14 g, 83%). LC-MS: 241.18 (M+H)+.
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
acetic acid acetic anhydride
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
83%

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